(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is a chemical compound classified as an antibacterial agent, particularly within the oxazolidinone class. It is structurally related to linezolid, a well-known antibiotic used to treat infections caused by Gram-positive bacteria. The compound's molecular formula is , and it has a molecular weight of approximately 311.35 g/mol .
The synthesis of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide involves several steps that include the formation of key intermediates. A notable method described in the literature involves the use of tetrahydrofuran or dioxane as solvents, with sodium hydride serving as a base. The reaction typically occurs at temperatures ranging from -15°C to room temperature .
The molecular structure of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide features a morpholine ring, a fluorinated phenyl group, and an acetamide functional group.
CC(=O)NC[C@@H](O)CNc1ccc(N2CCOCC2)c(F)c1
InChI=1S/C15H22FN3O3/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18
This structure indicates the presence of chiral centers, which contribute to the compound's pharmacological properties .
(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide participates in various chemical reactions typical for amides and oxazolidinones.
The mechanism of action for (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is similar to that of other oxazolidinones. It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide has significant applications in scientific research, particularly in microbiology and pharmacology.
This comprehensive analysis highlights the importance and multifaceted nature of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide in both research and potential therapeutic contexts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2